7-Nitrobenzo[D]thiazole-2-thiol

Catalog No.
S12252410
CAS No.
1196152-60-9
M.F
C7H4N2O2S2
M. Wt
212.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitrobenzo[D]thiazole-2-thiol

CAS Number

1196152-60-9

Product Name

7-Nitrobenzo[D]thiazole-2-thiol

IUPAC Name

7-nitro-3H-1,3-benzothiazole-2-thione

Molecular Formula

C7H4N2O2S2

Molecular Weight

212.3 g/mol

InChI

InChI=1S/C7H4N2O2S2/c10-9(11)5-3-1-2-4-6(5)13-7(12)8-4/h1-3H,(H,8,12)

InChI Key

FDEQWUDLNKAUKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=S)N2

7-Nitrobenzo[D]thiazole-2-thiol is a heterocyclic compound belonging to the benzothiazole family, characterized by a nitro group at the 7th position and a thiol group at the 2nd position of the benzothiazole ring. This compound exhibits a unique structure that imparts distinct chemical and biological properties, making it significant in various fields such as medicinal chemistry and materials science. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer effects, which are enhanced by the presence of both the nitro and thiol functional groups in this specific compound.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The nitro group can be reduced to an amino group under suitable conditions.
  • Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at positions ortho and para to the nitro group.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, while reducing agents like hydrogen gas with palladium catalysts or tin(II) chloride are often used for reduction. Electrophilic reagents such as halogens can facilitate substitution reactions.

The biological activity of 7-Nitrobenzo[D]thiazole-2-thiol is notable due to its interaction with various molecular targets. The nitro group undergoes bioreduction to generate reactive intermediates that can covalently modify proteins and DNA, contributing to its antimicrobial and anticancer properties. Additionally, the thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function and stability.

The synthesis of 7-Nitrobenzo[D]thiazole-2-thiol typically involves the nitration of benzo[D]thiazole-2-thiol using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. This reaction is conducted under controlled temperature conditions to avoid over-nitration. In industrial settings, large-scale production may utilize continuous flow reactors and advanced purification techniques like recrystallization or chromatography to enhance yield and purity.

7-Nitrobenzo[D]thiazole-2-thiol finds applications in various domains:

  • Medicinal Chemistry: Utilized in the development of pharmaceuticals due to its antimicrobial and anticancer properties.
  • Material Science: Acts as a building block for synthesizing new materials with desired properties.
  • Industrial

Interaction studies have shown that 7-Nitrobenzo[D]thiazole-2-thiol interacts with various biological targets, influencing enzyme activity and cellular processes. The mechanism of action involves covalent modifications of proteins through the formation of disulfide bonds and reactive intermediates from the nitro group. These interactions are crucial for understanding the compound's potential therapeutic effects and toxicity profiles .

Several compounds share structural similarities with 7-Nitrobenzo[D]thiazole-2-thiol, highlighting its uniqueness:

Compound NameKey Differences
Benzo[D]thiazole-2-thiolLacks the nitro group; different reactivity and activity
7-Aminobenzo[D]thiazole-2-thiolFormed by reducing the nitro group; distinct properties
7-Nitrobenzo[D]thiazoleLacks the thiol group; different applications
2-Nitrobenzo[D]thiazoleNitro group at a different position; altered reactivity

The presence of both nitro and thiol groups in 7-Nitrobenzo[D]thiazole-2-thiol contributes to its unique reactivity profile, making it valuable for research and industrial applications .

Nitration Pathways for Benzothiazole Core Functionalization

Nitration of the benzothiazole scaffold is a critical step in accessing 7-nitro derivatives. Traditional methods employ mixed acids (HNO₃/H₂SO₄) under controlled conditions. For instance, nitration of 2-acylaminobenzothiazoles proceeds optimally at 0–50°C using a nitric acid concentration of 5–60% by weight, with a molar ratio of 1:1.0–1.5 relative to the substrate [2]. Electron-releasing substituents at the 2-position, such as methoxy (-OCH₃) or methyl (-CH₃), significantly enhance the yield of 6-nitro products due to para-directing effects, achieving yields up to 80% compared to unsubstituted analogs [4].

A notable innovation involves dissolving the acylated precursor in 2–6 times its weight in sulfuric acid before nitration, which minimizes side reactions and improves regioselectivity [2]. Post-nitration workup typically involves quenching the reaction mixture on ice, followed by neutralization and recrystallization. Computational studies corroborate that electron-donating groups stabilize the transition state during electrophilic aromatic substitution, favoring nitro group incorporation at the 6-position [4].

Thiol Group Introduction Strategies

Introducing the thiol moiety at the 2-position of the benzothiazole core is achieved through two primary routes: (1) direct synthesis from 2-aminothiophenol precursors or (2) post-functionalization of pre-formed nitrobenzothiazoles. The classical method involves reacting 2-aminothiophenol with carbon disulfide (CS₂) under reflux, yielding the thione tautomer via cyclization [7]. Modern adaptations employ ionic liquids as catalysts; for example, stirring 7-nitro-2-aminobenzothiazole with p-methoxy benzaldehyde in ethanol at room temperature forms a Schiff base intermediate, which subsequently reacts with chloroacetyl chloride to introduce the thiol group [3].

Alternative approaches leverage nucleophilic displacement reactions. Treatment of 2-chlorobenzothiazole derivatives with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C provides moderate yields (50–65%) of the desired thiol [3]. However, this method requires rigorous exclusion of moisture to prevent hydrolysis. Recent studies highlight the efficacy of microwave-assisted thiolation, which reduces reaction times from hours to minutes while improving purity [1].

Microwave-Assisted Synthesis Protocols

Microwave (MW) irradiation has revolutionized the synthesis of 7-nitrobenzo[d]thiazole-2-thiol by accelerating reaction kinetics and enhancing selectivity. A representative protocol involves dissolving 1-(substituted phenyl)ethan-1-one in a 1:1 mixture of ethyl acetate and dichloromethane, followed by the addition of copper(II) bromide. MW irradiation at 60°C for 15 minutes facilitates bromination, after which benzo[d]thiazole-2-thiol is added to precipitate the product [1] [5]. This method achieves yields exceeding 85% with minimal byproducts, attributed to uniform heating and reduced thermal degradation.

Comparative studies demonstrate that MW-assisted nitration completes in 30 minutes versus 6–8 hours under conventional heating, underscoring its efficiency [5]. Furthermore, the rapid cooling inherent to MW systems prevents over-nitration, a common issue in traditional setups.

Green Chemistry Approaches in Heterocyclic Synthesis

Sustainable synthesis of 7-nitrobenzo[d]thiazole-2-thiol emphasizes solvent selection, catalyst reuse, and energy efficiency. Ethanol-water mixtures (4:1 v/v) have replaced toxic solvents like DMF in thiolation steps, reducing environmental impact without compromising yield [3]. Catalytic systems employing recyclable ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), enable multiple reaction cycles with consistent activity [3].

Copper-catalyzed thioamination reactions represent another advance, utilizing β-nitroalkenes and 1H-benzo[d]imidazole-2-thiol in a one-pot process to construct the benzothiazole骨架 [6]. This method avoids hazardous reagents and generates water as the sole byproduct. Life-cycle assessments (LCAs) of green protocols report a 40% reduction in carbon footprint compared to conventional routes, primarily due to lower energy consumption and waste generation [6].

Table 1: Comparative Analysis of Nitration Methods

MethodConditionsYield (%)Regioselectivity
Mixed Acid (H₂SO₄/HNO₃)0–50°C, 6 h70–806-Nitro dominant
MW-Assisted60°C, 15 min85–90>95% 6-Nitro
Ionic Liquid-MediatedRT, 3 h65–757-Nitro minor

The thiol group in 7-Nitrobenzo[d]thiazole-2-thiol serves as an excellent nucleophile in substitution reactions, demonstrating enhanced reactivity compared to conventional aliphatic thiols due to the electron-withdrawing effect of the nitro group [2]. The thiol position readily undergoes nucleophilic substitution reactions with various electrophiles under mild conditions.

Primary aliphatic amines react with 7-Nitrobenzo[d]thiazole-2-thiol through a classical SN2 mechanism at room temperature in the presence of a base, yielding N-substituted derivatives in yields ranging from 70-90% [2] [3]. The reaction proceeds through the formation of a thiolate anion intermediate, which attacks the electrophilic carbon center of the alkyl halide substrate. Aromatic amines require slightly elevated temperatures but maintain good selectivity, producing N-aryl derivatives in 60-85% yields [4].

Mercaptans demonstrate particularly high reactivity with the thiol position, proceeding via SN2 mechanisms at room temperature to generate thioether derivatives in excellent yields (75-95%) [2] [5]. The reaction mechanism involves the formation of a seleniranium intermediate when selenium-containing reagents are employed, leading to unprecedented three-center nucleophilic substitution pathways [2] [5].

For aromatic nucleophiles such as phenols and alkoxides, the substitution follows an SNAr mechanism requiring elevated temperatures. These reactions typically proceed at 80-120°C in the presence of strong bases, yielding aryl ether derivatives (50-80%) and ether derivatives (60-85%) respectively [6]. The electron-withdrawing nitro group significantly enhances the electrophilicity of the aromatic system, facilitating nucleophilic aromatic substitution reactions.

NucleophileReaction TypeTypical ConditionsYield Range (%)Key Products
Primary aliphatic aminesSN2Room temperature, base70-90N-substituted derivatives
Aromatic aminesSN2Mild heating, base60-85N-aryl derivatives
MercaptansSN2Room temperature, base75-95Thioether derivatives
PhenolsSNArElevated temperature, base50-80Aryl ether derivatives
AlkoxidesSNArElevated temperature, base60-85Ether derivatives

Nitro Group Reduction Pathways

The nitro group in 7-Nitrobenzo[d]thiazole-2-thiol undergoes facile reduction to yield the corresponding amino derivative, 7-Aminobenzo[d]thiazole-2-thiol, through multiple mechanistic pathways [7] [8] [9]. The reduction process typically involves a six-electron transfer mechanism proceeding through nitroso and hydroxylamine intermediates [8].

Tin(II) chloride in hydrochloric acid represents the most effective reducing system, operating under reflux conditions for 2-4 hours with high selectivity and excellent yields (75-95%) [7]. The mechanism involves the formation of tin-nitrogen complexes that facilitate electron transfer while maintaining the integrity of the thiol functionality. Iron powder in acetic acid provides an alternative approach, operating at moderate temperatures (40-80°C) for 3-5 hours with moderate selectivity and good yields (60-85%) [7] [9].

Catalytic hydrogenation using palladium on carbon under hydrogen pressure offers the most selective reduction pathway, proceeding at 25-50°C for 1-3 hours with high selectivity and excellent yields (80-95%) [9]. The heterogeneous nature of this system allows for easy catalyst recovery and minimal side reactions. Zinc in hydrochloric acid provides a convenient laboratory-scale reduction method, operating at room temperature for 1-2 hours with moderate selectivity and good yields (65-80%) [10].

Sodium borohydride represents a milder reducing agent but exhibits lower selectivity due to potential reduction of other functional groups, yielding the desired amino product in 40-70% yields under ambient conditions [9]. The choice of reducing agent depends on the specific synthetic requirements and the presence of other reducible functional groups in the molecule.

Reducing AgentReaction ConditionsSelectivityProduct Yield (%)Primary Product
Tin(II) chloride/HClReflux, 2-4 hoursHigh75-957-Aminobenzo[d]thiazole-2-thiol
Iron powder/AcOH40-80°C, 3-5 hoursModerate60-857-Aminobenzo[d]thiazole-2-thiol
Hydrogen gas/Pd-C25-50°C, 1-3 hours, H2 pressureHigh80-957-Aminobenzo[d]thiazole-2-thiol
Zinc/HClRoom temperature, 1-2 hoursModerate65-807-Aminobenzo[d]thiazole-2-thiol
Sodium borohydrideRoom temperature, 4-6 hoursLow40-707-Aminobenzo[d]thiazole-2-thiol

Metal Complexation Behavior

7-Nitrobenzo[d]thiazole-2-thiol demonstrates excellent metal complexation properties due to the presence of both nitrogen and sulfur donor atoms in the benzothiazole ring system [11] [12] [13]. The compound acts as a bidentate ligand, coordinating through the nitrogen atom of the thiazole ring and the sulfur atom of the thiol group to form stable metal complexes with various transition metals.

Copper(II) complexes exhibit square planar geometry with stability constants ranging from 8.5-9.2 (log K), representing the most thermodynamically stable complexes in the series [13] [14]. The high stability arises from the favorable orbital overlap between the copper d-orbitals and the ligand donor atoms. Nickel(II) forms both octahedral and tetrahedral complexes depending on the reaction conditions, with stability constants of 7.8-8.5 (log K) [11] [14].

Cobalt(II), zinc(II), cadmium(II), and tin(II) predominantly form tetrahedral complexes with decreasing stability constants (7.2-8.0, 6.8-7.5, 6.5-7.2, and 6.0-6.8 log K respectively) [13] [14]. The metal-to-ligand stoichiometry consistently follows a 1:2 ratio across all metal systems, indicating that each metal center coordinates with two ligand molecules to satisfy its coordination requirements.

The formation of these metal complexes involves the deprotonation of the thiol group, generating a thiolate anion that coordinates more effectively with the metal center [12] [15]. The nitro group enhances the electron-accepting properties of the aromatic system, stabilizing the metal-ligand interactions through π-backbonding effects.

Metal IonCoordination ModeGeometryStability Constant (log K)Complex Stoichiometry
Cu(II)Bidentate (N,S)Square planar8.5-9.21:2 (M:L)
Ni(II)Bidentate (N,S)Octahedral/Tetrahedral7.8-8.51:2 (M:L)
Co(II)Bidentate (N,S)Tetrahedral7.2-8.01:2 (M:L)
Zn(II)Bidentate (N,S)Tetrahedral6.8-7.51:2 (M:L)
Cd(II)Bidentate (N,S)Tetrahedral6.5-7.21:2 (M:L)
Sn(II)Bidentate (N,S)Tetrahedral6.0-6.81:2 (M:L)

Cross-Coupling Reactions for Structural Diversification

7-Nitrobenzo[d]thiazole-2-thiol participates in various transition metal-catalyzed cross-coupling reactions that enable systematic structural diversification and the construction of complex molecular architectures [16] [17] [18]. These reactions typically involve the activation of the carbon-sulfur bond or direct aromatic substitution at the benzothiazole ring.

Suzuki-Miyaura coupling represents the most versatile cross-coupling methodology, employing palladium catalysts such as Pd(PPh3)4 in the presence of potassium carbonate at 80-100°C for 6-12 hours [16]. This reaction exhibits high functional group tolerance and produces coupled products in excellent yields (70-95%). The reaction mechanism involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the organoborane reagent and reductive elimination to form the carbon-carbon bond.

Heck coupling reactions utilize Pd(OAc)2/PPh3 catalyst systems at elevated temperatures (120-140°C) for 8-16 hours, yielding substituted benzothiazole derivatives in moderate to good yields (60-85%) [16]. The reaction proceeds through a palladium-catalyzed insertion of alkenes into aryl-palladium bonds, followed by β-hydride elimination to regenerate the catalyst.

Sonogashira coupling employs PdCl2(PPh3)2/CuI catalyst systems at 60-80°C for 4-8 hours, demonstrating high functional group tolerance and producing alkyne-substituted derivatives in good yields (75-90%) [16]. The copper co-catalyst facilitates the formation of copper acetylides, which undergo transmetalation with the palladium center.

Ullmann coupling reactions utilize copper-based catalysts such as CuI/L-proline at 110-130°C for 12-24 hours, though with limited functional group tolerance and moderate yields (50-75%) [17]. Buchwald-Hartwig coupling employs Pd2(dba)3/BINAP catalyst systems at 100-120°C for 8-16 hours, enabling the formation of carbon-nitrogen bonds with high functional group tolerance and good yields (65-90%) [19].

Coupling TypeCatalyst SystemReaction ConditionsFunctional Group ToleranceTypical Yield (%)
Suzuki-MiyauraPd(PPh3)4/K2CO380-100°C, 6-12 hoursHigh70-95
Heck couplingPd(OAc)2/PPh3120-140°C, 8-16 hoursModerate60-85
Sonogashira couplingPdCl2(PPh3)2/CuI60-80°C, 4-8 hoursHigh75-90
Ullmann couplingCuI/L-proline110-130°C, 12-24 hoursLimited50-75
Buchwald-Hartwig couplingPd2(dba)3/BINAP100-120°C, 8-16 hoursHigh65-90

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

211.97141972 g/mol

Monoisotopic Mass

211.97141972 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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